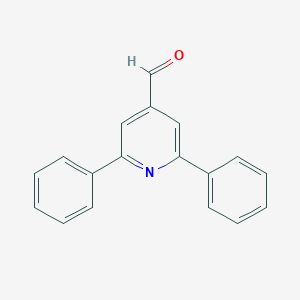

2,6-Diphenylpyridine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNGVKJNNLKJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392283 | |

| Record name | 2,6-diphenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18780-01-3 | |

| Record name | 2,6-diphenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and potential applications, with a particular focus on aspects relevant to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, the pyridine scaffold is a well-established pharmacophore. This document aims to consolidate the available information and provide a foundation for future research and development efforts.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemistry and pharmacology. The pyridine ring is a key structural motif in many pharmaceuticals, agrochemicals, and functional materials. The introduction of phenyl and carbaldehyde substituents onto the pyridine core, as in this compound, can significantly influence its electronic properties, steric hindrance, and potential for intermolecular interactions, making it a valuable building block for the synthesis of more complex molecules. This guide will detail the known methods for its preparation and its characterized properties.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and commonly employed synthetic strategy involves a multi-component reaction. One such approach is a modification of the Hantzsch pyridine synthesis or a similar one-pot condensation reaction.

A potential synthetic pathway is the acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines.[1] This methodology involves the reaction of an aryl aldehyde, an acetophenone derivative, and a nitrogen source under acidic conditions, often with microwave irradiation to enhance reaction rates and yields.

Proposed Experimental Protocol: Multi-component Synthesis

This protocol is adapted from the synthesis of structurally similar 2,4,6-triaryl pyridines.[1]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ammonium acetate or hexamethyldisilazane (as a nitrogen source)

-

An appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, methanol, or solvent-free under microwave conditions)

Procedure:

-

In a microwave-safe reaction vessel, combine benzaldehyde (2 equivalents), acetophenone (1 equivalent), and the nitrogen source (e.g., ammonium acetate, excess).

-

Add the acid catalyst to the mixture.

-

Seal the vessel and subject it to microwave irradiation at a specified temperature and time. Reaction conditions would need to be optimized for this specific substrate combination.

-

After the reaction is complete, cool the vessel to room temperature.

-

The reaction mixture is then worked up, which may involve partitioning between an organic solvent and water, followed by purification of the crude product.

-

Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 2,6-diphenyl-4-substituted-pyridine. To obtain the carbaldehyde, a 4-formyl substituted benzaldehyde would be used as a starting material, or a subsequent oxidation of a 4-methyl or 4-hydroxymethyl group would be necessary.

Alternative Synthetic Route: Oxidation of a Precursor

An alternative approach would be the synthesis of a precursor molecule, such as (2,6-diphenylpyridin-4-yl)methanol or 4-methyl-2,6-diphenylpyridine, followed by oxidation to the aldehyde. The synthesis of 2,6-diformylpyridine is achieved through the oxidation of 2,6-dimethylpyridine, indicating that selective oxidation of a methyl or alcohol group at the 4-position of the 2,6-diphenylpyridine core is a feasible strategy.[2]

Diagram of a Potential Synthetic Workflow:

Caption: A potential two-step workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₈H₁₃NO |

| Molecular Weight | 259.31 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be elevated due to the rigid aromatic structure |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water. |

Spectroscopic Data

While the full spectra for the target compound are not available, data for the closely related 2,6-diphenylpyridine can provide insight into the expected spectral features.[3][4]

Table of Predicted Spectroscopic Data:

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic Protons: ~7.4-8.2 ppm (multiplets for phenyl groups and pyridine ring protons). Aldehyde Proton: A characteristic singlet downfield, likely in the range of 9.9-10.1 ppm. |

| ¹³C NMR | Aromatic Carbons: ~116-158 ppm. Aldehyde Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-193 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1715 cm⁻¹. C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region. C-H Stretches (Aromatic): Bands above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 259. |

Potential Applications in Drug Development

The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] The introduction of diphenyl and carbaldehyde functionalities offers several avenues for its application in drug discovery.

-

Scaffold for Library Synthesis: The aldehyde group is a versatile functional handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the rapid generation of a library of derivatives for biological screening.

-

Potential for Bioactivity: Substituted pyridines have a wide range of biological activities. While no specific activity has been reported for this compound, related diphenylpyridine and diphenylpyrazine structures have been investigated for their cytotoxic properties and as DNA binding agents.[6] The structural similarity suggests that this compound could be a starting point for the development of novel therapeutic agents.

Diagram of Potential Derivatization Pathways:

Caption: Potential derivatization reactions of the aldehyde moiety for library synthesis.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. While detailed experimental data remains scarce in the public domain, established synthetic methodologies for related compounds provide a clear path for its synthesis and future investigation. Its structural features, particularly the versatile aldehyde group, make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its properties and explore its biological activity.

References

- 1. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Diformylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-DIPHENYLPYRIDINE(3558-69-8) 13C NMR spectrum [chemicalbook.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2,6-Diphenylpyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,6-Diphenylpyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its substituted pyridine framework, this molecule holds potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide covers its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and discusses its potential biological significance. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 18780-01-3 | [1] |

| Molecular Formula | C₁₈H₁₃NO | [1] |

| Molecular Weight | 259.31 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from structure |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general synthetic strategies for substituted pyridines can be adapted. The most plausible methods include the Kröhnke pyridine synthesis, synthesis from pyrylium salts, and functional group transformation from a precursor.

Proposed Synthetic Pathway: Oxidation of 4-Methyl-2,6-diphenylpyridine

A common and effective method for the preparation of pyridine-4-carbaldehydes is the oxidation of the corresponding 4-methylpyridine derivative.[2]

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,6-diphenylpyridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidant: Add a suitable oxidizing agent, for example, selenium dioxide (SeO₂) (1.1 equivalents), portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Extraction: If necessary, neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Detailed spectroscopic data for this compound is scarce in the public domain. However, based on the analysis of its structural fragments and data from related compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.5 ppm (m, aromatic protons) |

| ¹³C NMR | δ ~193 ppm (C=O), δ 120-160 ppm (aromatic carbons) |

| IR (cm⁻¹) | ~1700 (C=O stretch of aldehyde), ~1600, 1580 (C=C and C=N stretching of pyridine and phenyl rings), ~3050 (aromatic C-H stretch) |

| Mass Spec. | m/z = 259 (M⁺) |

Note: These are predicted values and may differ from experimental results. The ¹H NMR of the parent compound, 2,6-diphenylpyridine, shows aromatic protons in the range of δ 7.4-8.2 ppm.[3]

Potential Biological Activity and Applications

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[4] The pyridine scaffold is known to be a key pharmacophore in compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6]

The introduction of a carbaldehyde group at the 4-position of the 2,6-diphenylpyridine core provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery. For instance, the aldehyde can be readily converted into imines, oximes, hydrazones, or reduced to an alcohol, each transformation leading to a new class of molecules with potentially unique biological profiles.

While no specific signaling pathways have been directly associated with this compound, derivatives of substituted pyridines have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental characterization data is limited, its synthesis can be achieved through established organic chemistry methodologies. The presence of the reactive aldehyde functionality, coupled with the biologically relevant diphenylpyridine core, makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- 1. 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Diformylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functionality, makes it an attractive scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available information on its molecular structure, properties, and potential synthetic routes, drawing from data on closely related analogs due to the limited specific information on the title compound.

Molecular Structure and Properties

This compound, with the chemical formula C₁₈H₁₃NO, consists of a central pyridine ring substituted at the 2 and 6 positions with phenyl groups and at the 4 position with a carbaldehyde (formyl) group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Diphenylpyridine | 2,6-Diphenylpyridine-4-carboxylic acid |

| CAS Number | 18780-01-3 | 3558-69-8 | 38947-57-8 |

| Molecular Formula | C₁₈H₁₃NO | C₁₇H₁₃N | C₁₈H₁₃NO₂ |

| Molecular Weight | 259.31 g/mol | 231.29 g/mol | 275.31 g/mol [1] |

| Appearance | Not specified | White crystalline powder | Buff color powder[1] |

| Melting Point | Not specified | 78-80 °C | 281-288 °C[1] |

| Solubility | Not specified | <0.5 µg/mL in water at pH 7.4 | Not specified |

Note: Data for this compound is limited. Data for related compounds is provided for context.

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route could involve the reaction of a 1,5-dicarbonyl compound (or a precursor) with an ammonium source, followed by oxidation. Alternatively, functional group transformation from a related 2,6-diphenylpyridine derivative, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative, could yield the target aldehyde.

Caption: Postulated synthetic workflow for this compound.

Characterization

Due to the lack of specific published data, the following are expected spectroscopic characteristics based on the molecular structure:

-

¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), aromatic protons on the pyridine ring (two singlets or an AX system), and aromatic protons on the two phenyl groups (multiplets in the 7-8 ppm region).

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), along with signals for the carbons of the pyridine and phenyl rings.

-

FT-IR: A characteristic C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹), along with C=C and C=N stretching vibrations for the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 259.31.

Potential Applications in Drug Development and Materials Science

The structural features of this compound suggest its potential as a versatile building block in several scientific domains.

Medicinal Chemistry

Pyridine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals. The presence of the phenyl groups can enhance interactions with biological targets through π-stacking, while the aldehyde group provides a handle for further chemical modifications, such as the formation of Schiff bases, which are known to exhibit a variety of biological activities.

Caption: Logical relationship for the utility of this compound in generating biologically active compounds.

Materials Science

The rigid, conjugated structure of this compound makes it a candidate for the synthesis of organic materials with interesting photophysical or electronic properties. The pyridine nitrogen provides a coordination site for metal ions, suggesting its use as a ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general synthetic methodologies for similar compounds. These have not been experimentally validated for this compound.

Table 2: Hypothetical Experimental Protocol for Synthesis

| Step | Procedure |

| 1. Reaction Setup | To a solution of an appropriate 1,5-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate). |

| 2. Cyclization | Reflux the reaction mixture for several hours to facilitate the formation of the dihydropyridine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 3. Oxidation | Upon completion of the cyclization, add an oxidizing agent (e.g., manganese dioxide or nitric acid) to aromatize the dihydropyridine ring to the pyridine. |

| 4. Work-up | After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. |

| 5. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). |

| 6. Characterization | Characterize the purified product using spectroscopic methods (NMR, IR, MS) and determine its melting point. |

Conclusion

This compound is a molecule of interest with significant potential for further exploration in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently scarce in the public domain, its structural similarity to well-studied pyridine derivatives provides a strong basis for future research. The development of a reliable synthetic route and a thorough characterization of its properties are crucial next steps to unlock its full potential as a versatile chemical building block. Further investigation into its biological activities and coordination chemistry is warranted.

References

An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its core structure, featuring a central pyridine ring flanked by two phenyl groups and functionalized with a reactive aldehyde group, makes it an attractive scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide compiles information on closely related analogues and established synthetic methodologies to provide a foundational understanding for researchers.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported. However, data for the closely related parent compound, 2,6-diphenylpyridine, and the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, can provide valuable reference points.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₈H₁₃NO | This compound | - |

| CAS Number | 18780-01-3 | This compound | - |

| Molecular Weight | 271.31 g/mol | This compound | Calculated |

| Melting Point | 281-288 °C | 2,6-Diphenylpyridine-4-carboxylic acid | [1] |

| Appearance | White crystalline powder | 2,6-Diphenylpyridine | [2] |

Synthesis

Suggested Synthetic Pathways

Two primary strategies can be envisioned for the synthesis of this compound:

-

Construction of the 2,6-diphenylpyridine scaffold followed by functionalization at the 4-position. This could involve the synthesis of 4-methyl-2,6-diphenylpyridine and its subsequent oxidation.

-

Direct synthesis of the functionalized pyridine ring using a precursor already containing the aldehyde or a masked aldehyde functionality. The Kröhnke pyridine synthesis is a powerful tool for the formation of substituted pyridines.[3][4]

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic routes to this compound.

Experimental Considerations (Hypothetical Protocol based on Analogue Synthesis)

The following is a hypothetical protocol for the synthesis of this compound via the oxidation of 4-methyl-2,6-diphenylpyridine, based on general procedures for similar transformations.[5]

Materials:

-

4-Methyl-2,6-diphenylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Water

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methyl-2,6-diphenylpyridine (1.0 eq) in anhydrous dioxane, add selenium dioxide (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Add water to the filtrate and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: This is a generalized procedure and would require optimization for this specific substrate. The Kornblum oxidation offers an alternative, often milder, method for such transformations.[5]

Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions.

Reactions of the Aldehyde Group

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding amines.

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis.[6]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2,6-diphenylpyridin-4-yl)methanol, using reducing agents like sodium borohydride.

The workflow for these reactions can be visualized as follows:

Caption: Key reactions of the aldehyde group in this compound.

Spectral Data (Predicted and Analogue-Based)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl and pyridine rings, as well as a characteristic downfield singlet for the aldehydic proton. The spectrum of the parent compound, 2,6-diphenylpyridine, shows aromatic protons in the range of δ 7.4-8.2 ppm. The aldehydic proton of this compound is anticipated to appear as a singlet in the region of δ 9.5-10.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group, typically in the range of δ 190-200 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands. Key predicted absorptions include:

-

C=O stretch (aldehyde): A strong band around 1700-1715 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic): Bands above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.31 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the pyridine and phenyl rings.

Potential Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many approved drugs.[7] The 2,6-diphenylpyridine framework, in particular, has been investigated for its potential biological activities. While no specific biological data for this compound has been found, its structural features suggest several avenues for exploration in drug discovery.

Scaffold for Synthesis of Bioactive Molecules

The reactive aldehyde group serves as a handle for the introduction of various functional groups and the construction of larger, more complex molecules. This allows for the generation of libraries of compounds for screening against various biological targets. For instance, Schiff base derivatives of pyridine-4-carbaldehyde have been studied for their antioxidant and DNA binding properties.[8]

Potential as an Intermediate for Cytotoxic Agents

Derivatives of 2,6-diphenylpyrazine, a structurally similar scaffold, have shown cytotoxic properties.[9] Furthermore, metal complexes of substituted pyridines have been investigated for their anticancer activities.[10][11] This suggests that this compound could serve as a precursor for the synthesis of novel cytotoxic agents.

A potential workflow for leveraging this compound in drug discovery is as follows:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a molecule of interest with significant synthetic potential. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a solid foundation for researchers by summarizing the expected chemical properties, outlining plausible synthetic strategies, and discussing potential applications in drug discovery based on the chemistry of analogous compounds. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound and to explore its utility as a versatile building block in the development of novel therapeutics and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,6-Diphenylpyridine-4-carbaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2,6-diphenylpyridine-4-carbaldehyde and its analogs. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-property relationships, guiding synthetic efforts, and informing drug design strategies. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes a pertinent biological pathway where such scaffolds may exert their effects.

Comparative Crystallographic Data

While the specific crystal structure of this compound is not publicly available, analysis of closely related analogs provides significant insights into the expected molecular conformation and intermolecular interactions. The following tables summarize the crystallographic data for 2,6-diphenylpyridine and 4-phenyl-2,6-bis(4-tolyl)pyridine.

Table 1: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine Analogs

| Parameter | 2,6-Diphenylpyridine | 4-Phenyl-2,6-bis(4-tolyl)pyridine[1] |

| Empirical Formula | C₁₇H₁₃N | C₂₅H₂₁N |

| Formula Weight | 231.29 | 335.43[1] |

| Crystal System | Orthorhombic | Orthorhombic[1] |

| Space Group | Pna2₁ | Fdd2[1] |

| a (Å) | 16.1368(16) | 21.234(3)[1] |

| b (Å) | 12.5371(14) | 12.0489(15)[1] |

| c (Å) | 6.2969(4) | 7.3601(10)[1] |

| α (°) | 90 | 90[1] |

| β (°) | 90 | 90[1] |

| γ (°) | 90 | 90[1] |

| Volume (ų) | 1273.9(2) | 1883.1(4)[1] |

| Z | 4 | 4[1] |

| Temperature (K) | 120 | 295[1] |

| Radiation type | Mo Kα | Mo Kα[1] |

Table 2: Key Geometric Parameters and Intermolecular Interactions

| Feature | 2,6-Diphenylpyridine | 4-Phenyl-2,6-bis(4-tolyl)pyridine[1] |

| Dihedral Angle (Pyridine-Phenyl) | 29.68(18)° and 26.58(17)° | 32.8(2)° and 23.7(2)°[1] |

| Intermolecular Interactions | Weak C—H···π interactions leading to chain formation. | π–π interactions between central pyridyl rings of adjacent molecules, forming one-dimensional arrays.[1] |

| Centroid-Centroid Distance (Å) | - | 3.714(1)[1] |

The data reveals that the phenyl rings in these analogs are twisted out of the plane of the central pyridine ring. The crystal packing is primarily governed by weak non-covalent interactions such as C—H···π and π–π stacking, which are crucial for the overall supramolecular architecture.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and crystallographic analysis of this compound analogs.

Synthesis via Suzuki Coupling

A common and versatile method for the synthesis of 2,6-diphenylpyridine derivatives is the palladium-catalyzed Suzuki cross-coupling reaction. A general protocol is described below, which can be adapted for the synthesis of the target molecule and its analogs.

Procedure:

-

To a reaction vessel containing a solution of the 2,6-dihalopyridine-4-carbaldehyde derivative in a suitable solvent system (e.g., a mixture of toluene and ethanol), the phenylboronic acid (2-3 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base (e.g., potassium carbonate, 2-4 equivalents) are added.

-

The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for determining the molecular structure by X-ray diffraction.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Vapor diffusion is another common technique where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile solvent in a sealed container.

Data Collection and Structure Solution:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data is processed, which includes integration of the reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

The final structure is validated using software such as PLATON and visualized using programs like Mercury or ORTEP.

Potential Biological Relevance: Inhibition of the Skp2 Signaling Pathway

Derivatives of diphenylpyridine and related nitrogen-containing heterocycles have shown promise as inhibitors of various protein kinases. One such pathway of interest is the Skp2-mediated degradation of the cyclin-dependent kinase inhibitor p27Kip1, a critical regulator of the cell cycle. Overexpression of S-phase kinase-associated protein 2 (Skp2) is observed in many cancers and is associated with poor prognosis. Inhibition of the Skp2-Cks1 interaction, which is necessary for the recognition and ubiquitination of p27Kip1, presents a promising anti-cancer strategy.[2]

This diagram illustrates how Skp2, as part of the SCF E3 ubiquitin ligase complex, targets p27Kip1 for ubiquitination and subsequent degradation by the proteasome. This degradation allows for cell cycle progression. A potential inhibitor, such as a this compound analog, could disrupt the interaction between Skp2 and its co-factor Cks1, thereby preventing the ubiquitination of p27Kip1. The resulting accumulation of p27Kip1 would lead to cell cycle arrest, providing a mechanism for anti-cancer activity.

This guide serves as a foundational resource for researchers interested in the solid-state properties and potential applications of this compound and its analogs. The provided data and protocols are intended to facilitate further investigation into this promising class of compounds.

References

Reactivity of the Aldehyde Group in 2,6-Diphenylpyridine-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in 2,6-diphenylpyridine-4-carbaldehyde. The presence of bulky phenyl substituents at the 2 and 6 positions of the pyridine ring introduces significant steric hindrance, which modulates the reactivity of the 4-formyl group compared to simpler pyridine aldehydes. This document details key chemical transformations including condensation reactions (Knoevenagel and Schiff base formation), oxidation, reduction, and the Wittig reaction. Experimental protocols, quantitative data, and mechanistic considerations are presented to offer a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile heterocyclic building block characterized by a central pyridine ring flanked by two phenyl groups and bearing a reactive aldehyde moiety at the 4-position. This unique substitution pattern imparts specific electronic and steric properties that influence the reactivity of the formyl group. The electron-withdrawing nature of the pyridine ring activates the aldehyde towards nucleophilic attack, while the adjacent bulky phenyl groups can sterically hinder the approach of reactants. Understanding this interplay is crucial for designing and executing synthetic strategies involving this compound. This guide will explore the key reactions of the aldehyde group, providing detailed experimental insights and quantitative data where available.

Synthesis of this compound

The parent compound, this compound, can be synthesized through various methods, a common one being the Kröhnke pyridine synthesis. This typically involves the reaction of a 1-(4-formylbenzyl)pyridinium salt with an α,β-unsaturated ketone in the presence of a base.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that participates in a wide range of chemical transformations.

Condensation Reactions

The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation. While specific data for this compound is limited in publicly available literature, the general reactivity of pyridine carbaldehydes suggests it will readily undergo this transformation.[1]

Experimental Protocol: General Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile [2]

-

Reactants: Aromatic aldehyde (1 equiv.), malononitrile (1 equiv.), and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

-

Solvent: Typically ethanol or a solvent-free system.

-

Procedure: The aldehyde, malononitrile, and catalyst are mixed in the chosen solvent (or neat). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration. If soluble, an aqueous workup followed by extraction and purification by recrystallization or column chromatography is performed.

-

Expected Outcome: Formation of a 2-(substituted-benzylidene)malononitrile derivative. Yields are generally high for aromatic aldehydes.

The reaction of this compound with primary amines yields Schiff bases (imines), which are valuable intermediates in organic synthesis and can act as ligands for metal complexes.[3][4][5][6][7] The formation of the C=N double bond is typically reversible and can be driven to completion by removing water.

Experimental Protocol: Synthesis of a Schiff Base from Pyridine-4-carbaldehyde and a Primary Amine [3]

-

Reactants: Pyridine-4-carbaldehyde (1 equiv.) and a primary amine (1 equiv.).

-

Solvent: Ethanol or methanol.

-

Procedure: The pyridine-4-carbaldehyde is dissolved in the alcohol, and a solution of the primary amine in the same solvent is added dropwise. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

-

Quantitative Data: For the reaction of pyridine-4-carbaldehyde with semicarbazide hydrochloride, a yield of 83% has been reported.[3]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, using various oxidizing agents. This transformation is a fundamental step in modifying the electronic and coordinating properties of the molecule.

Experimental Protocol: Oxidation of an Aromatic Aldehyde to a Carboxylic Acid

-

Reactants: this compound (1 equiv.) and an oxidizing agent such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

-

Solvent: Acetone or a mixture of t-butanol and water for KMnO₄; dichloromethane for PCC.

-

Procedure (with KMnO₄): The aldehyde is dissolved in the solvent system, and a solution of KMnO₄ is added portion-wise. The reaction mixture is stirred, often with heating. The reaction is monitored by TLC. Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.

-

Expected Outcome: Formation of 2,6-diphenylpyridine-4-carboxylic acid.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (2,6-diphenylpyridin-4-yl)methanol, using common reducing agents like sodium borohydride (NaBH₄). This reaction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further synthetic possibilities.[8][9]

Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride [9]

-

Reactants: this compound (1 equiv.) and sodium borohydride (excess, typically 1.5-2 equiv.).

-

Solvent: Methanol or ethanol.

-

Procedure: The aldehyde is dissolved in the alcohol at 0 °C (ice bath). Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the alcohol.

-

Quantitative Data: Reductions of aldehydes to primary alcohols using NaBH₄ generally proceed in high yields.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[1][10][11] This reaction is highly versatile for creating carbon-carbon double bonds with control over the stereochemistry, depending on the nature of the ylide.

Experimental Protocol: General Wittig Reaction with an Aldehyde [8]

-

Reactants: this compound (1 equiv.) and a phosphonium ylide (generated in situ from the corresponding phosphonium salt and a strong base like n-butyllithium).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: The phosphonium salt is suspended in dry THF under an inert atmosphere. The strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the colored ylide. A solution of the aldehyde in dry THF is then added dropwise. The reaction is stirred for a period, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic phase is dried and concentrated. Purification is typically performed by column chromatography.

-

Expected Outcome: Formation of a 4-(alkenyl)-2,6-diphenylpyridine derivative. The stereochemistry (E/Z) of the resulting alkene depends on the stability of the ylide.

Data Presentation

Table 1: Summary of Key Reactions of the Aldehyde Group in Pyridine-4-carbaldehyde Derivatives

| Reaction Type | Reagents | Product Functional Group | Typical Yields | Reference |

| Knoevenagel Condensation | Malononitrile, weak base | α,β-Unsaturated nitrile | High | [2] |

| Schiff Base Formation | Primary amine (e.g., semicarbazide) | Imine (Semicarbazone) | ~83% | [3] |

| Oxidation | KMnO₄ or PCC | Carboxylic acid | Generally high | - |

| Reduction | NaBH₄ | Primary alcohol | High | [8][9] |

| Wittig Reaction | Phosphonium ylide | Alkene | Varies | [1][10][11] |

Visualization of Reaction Pathways and Applications

The reactivity of the aldehyde group in this compound allows for its use as a versatile building block in the construction of more complex molecular architectures, including supramolecular assemblies and coordination polymers.

General Reaction Pathways

Caption: Key reaction pathways of the aldehyde group.

Hierarchical Self-Assembly Workflow

Derivatives of this compound, particularly Schiff bases, can act as ligands that self-assemble in the presence of metal ions to form complex supramolecular structures. This process often occurs in a hierarchical manner.

Caption: Hierarchical assembly of supramolecular structures.

Schiff Base Ligand in Metal Complex Formation

The imine nitrogen and the pyridine nitrogen of Schiff bases derived from this compound can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.[1][11]

Caption: Formation of a metal-Schiff base complex.

Conclusion

The aldehyde group in this compound is a reactive and versatile functional group, enabling a wide array of chemical transformations. While its reactivity is broadly similar to other aromatic aldehydes, the steric bulk of the adjacent phenyl groups can influence reaction kinetics and yields, a factor that researchers should consider in their synthetic designs. This guide has provided an overview of the key reactions, along with general experimental protocols and available quantitative data, to serve as a valuable resource for the scientific community. Further research into the specific quantitative aspects of these reactions on this compound will undoubtedly enhance its utility as a building block in various fields of chemistry.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Versatility of 2,6-Diphenylpyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenylpyridine-4-carbaldehyde is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functionality, makes it an attractive starting material for the construction of a diverse array of complex molecules. The pyridine core is a common feature in numerous pharmaceuticals, agrochemicals, and functional materials, imparting favorable physicochemical and biological properties. The aldehyde group at the 4-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This technical guide explores the potential applications of this compound in organic synthesis, providing an overview of its reactivity and potential for the development of novel compounds.

While specific, detailed experimental data for reactions involving this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of pyridine carbaldehydes. This guide will focus on these potential transformations, providing general methodologies and illustrating the expected reaction pathways.

Potential Synthetic Applications

The aldehyde functionality of this compound is amenable to a wide range of classical and modern organic reactions. These transformations can be broadly categorized into reactions with nucleophiles, condensation reactions, and olefination reactions.

Schiff Base Formation

The reaction of this compound with primary amines is expected to readily form Schiff bases (imines). This condensation reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of water. The resulting Schiff bases are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also serve as ligands for the preparation of metal complexes with potential applications in catalysis and materials science.

Logical Relationship of Schiff Base Formation

Caption: General scheme for the acid-catalyzed formation of a Schiff base.

Knoevenagel Condensation

This compound is an excellent candidate for the Knoevenagel condensation with active methylene compounds such as malononitrile, cyanoacetic esters, and Meldrum's acid. This base-catalyzed reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable precursors for the synthesis of various heterocyclic systems and can exhibit interesting photophysical properties.

Experimental Workflow for Knoevenagel Condensation

Caption: A typical experimental workflow for performing a Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the aldehyde group of this compound into an alkene. By reacting the aldehyde with a phosphorus ylide (Wittig reagent), a variety of substituted vinylpyridines can be synthesized. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions. The resulting vinylpyridines are versatile intermediates for further functionalization, including polymerization and cross-coupling reactions.

Signaling Pathway Analogy for Wittig Reaction

Caption: Simplified reaction pathway for the Wittig olefination.

Quantitative Data Summary

Due to the limited availability of specific experimental data for reactions of this compound in the reviewed literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for specific transformations to determine key parameters such as reaction yields, times, and optimal conditions.

Experimental Protocols

The following are generalized experimental protocols for the key reaction types discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Schiff Base Formation

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

-

Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Protocol for Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of water and ethanol).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Protocol for Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether). Cool the suspension in an ice bath or to a lower temperature as required. Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise. Stir the mixture until the characteristic color of the ylide appears.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a dry, aprotic solvent and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of chemical transformations, providing access to a rich diversity of novel pyridine-containing compounds. While specific experimental data for this particular aldehyde is not widely reported, the established reactivity of related aromatic aldehydes provides a strong foundation for its application in the synthesis of Schiff bases, α,β-unsaturated systems, and alkenes. Further exploration of the reactivity of this compound is warranted and holds promise for the development of new molecules with interesting biological and material properties. Researchers are encouraged to investigate its utility in multicomponent reactions and in the synthesis of novel heterocyclic scaffolds.

The Ascendant Core: A Technical Guide to the Derivatives of 2,6-Diphenylpyridine-4-carbaldehyde and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the pyridine scaffold has consistently demonstrated remarkable versatility and biological significance. This technical guide delves into the derivatives of a particularly promising, yet underexplored, core structure: 2,6-diphenylpyridine-4-carbaldehyde . While direct research on the derivatives of this specific aldehyde is emerging, this document provides a comprehensive overview of analogous compounds derived from pyridine-4-carbaldehyde, offering valuable insights into their synthesis, biological activities, and potential therapeutic applications. The methodologies and findings presented herein serve as a foundational resource for scientists engaged in the development of novel pharmaceuticals.

The this compound Core: A Scaffold of Promise

The this compound molecule combines the well-established pharmacophoric properties of the pyridine ring with the steric and electronic influences of two phenyl substituents. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, primarily through the formation of Schiff bases and chalcones. These derivatives are of significant interest due to their potential to interact with a range of biological targets, leading to a spectrum of therapeutic activities.

Synthetic Pathways: Crafting Diversity from a Core Aldehyde

The primary derivatization strategies for pyridine-4-carbaldehyde, which are directly applicable to its 2,6-diphenyl counterpart, involve condensation reactions to form Schiff bases and Claisen-Schmidt condensation to yield chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are readily synthesized by the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce a wide variety of functional groups, thereby modulating the physicochemical and biological properties of the parent aldehyde.

Experimental Protocol: General Synthesis of Pyridine-4-carbaldehyde Schiff Bases

-

Dissolution: Equimolar amounts of pyridine-4-carbaldehyde and the desired primary amine are dissolved in a suitable solvent, typically ethanol or methanol.

-

Catalysis: A catalytic amount of glacial acetic acid is often added to the mixture to facilitate the reaction.

-

Reaction: The reaction mixture is then refluxed for a period ranging from 2 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base.

-

Purification: The resulting solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[1][2]

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad range of biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis, involving the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[3][4][5]

Experimental Protocol: General Synthesis of Pyridine-4-yl Chalcones

-

Reactant Preparation: A solution of an appropriate acetophenone derivative is prepared in ethanol.

-

Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the ketone solution, and the mixture is stirred at room temperature.[4]

-

Aldehyde Addition: Pyridine-4-carbaldehyde, dissolved in ethanol, is then added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours (typically 12-24 hours) until the reaction is complete, as indicated by TLC.

-

Isolation: The reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude chalcone is washed with water until the washings are neutral and then purified by recrystallization from a suitable solvent like ethanol.[4]

Biological Activities and Therapeutic Potential

Derivatives of pyridine-4-carbaldehyde have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The data presented below is for derivatives of the parent pyridine-4-carbaldehyde and should be considered as indicative for the potential of this compound derivatives.

Anticancer Activity

Pyridine-based chalcones and their subsequent cyclized derivatives, such as pyrazolines, have shown significant antiproliferative activity against a range of human cancer cell lines.[6][7][8][9][10] The mechanism of action is often attributed to the induction of apoptosis.[6][8][9]

Table 1: In Vitro Anticancer Activity of Pyridine-Based Chalcones and Pyrazolines [7][10]

| Compound Class | Derivative | Cancer Cell Line | Activity (GI50/LC50 in µM) |

| Pyrazoline | N-phenyl pyrazoline 6c | Various | GI50: 0.38 |

| Pyrazoline | N-phenyl pyrazoline 6f | Various | GI50: 0.45 |

| Pyrazoline | N-4-chlorophenyl pyrazoline 7g | Leukemia, Lung, Colon, Ovarian, Renal, Prostate | LC50: 5.41 - 8.35 |

GI50: 50% growth inhibition; LC50: 50% lethal concentration.

Antimicrobial Activity

Schiff bases and chalcones incorporating the pyridine moiety have been extensively investigated for their antimicrobial properties.[11][12][13][14] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Pyridine-Based Derivatives [7]

| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) |

| Chalcone | 4c | Staphylococcus aureus (MRSA) | 2 |

| Pyrazoline | 6h | Neisseria gonorrhoeae | 8 |

MIC: Minimum Inhibitory Concentration.

Antiplasmodial Activity

Malaria remains a significant global health challenge, and the development of new antiplasmodial agents is a priority. Pyridine-based chalcones have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7]

Table 3: Antiplasmodial Activity of Pyridine-Based Chalcones [7]

| Compound Class | Derivative | Parasite Strain | Activity (EC50 in µg/mL) |

| Chalcone | Various | Plasmodium falciparum | 10.26 - 10.94 |

EC50: 50% effective concentration.

Antioxidant and DNA Binding Studies

Schiff bases of pyridine-4-carbaldehyde have been evaluated for their antioxidant properties and their ability to interact with DNA.[1][15] Some derivatives have shown efficient free radical scavenging activity.[1][15] Furthermore, DNA binding studies have indicated that these molecules can interact with DNA, suggesting a potential mechanism for their biological effects.[1][15]

Signaling Pathways and Experimental Workflows

The biological activities of these derivatives can be rationalized through their interaction with specific cellular pathways. For instance, the anticancer effects of many chalcones are linked to the induction of apoptosis through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS).[6]

The general workflow for the synthesis and evaluation of these derivatives follows a logical progression from chemical synthesis to biological testing.

Future Directions and Conclusion

The derivatives of this compound represent a promising area for the discovery of new therapeutic agents. While this guide has drawn upon data from analogous pyridine-4-carbaldehyde derivatives, it highlights the significant potential that lies in the systematic synthesis and evaluation of the 2,6-diphenyl substituted series. Future research should focus on:

-

Systematic Synthesis: The synthesis of a diverse library of Schiff base and chalcone derivatives of this compound.

-

Comprehensive Biological Screening: Evaluating these novel compounds against a broad panel of cancer cell lines, microbial strains, and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

-

In Vivo Studies: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety.

References

- 1. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjlbpcs.com [rjlbpcs.com]

- 14. Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials | Samarra Journal of Pure and Applied Science [sjpas.com]

- 15. researchgate.net [researchgate.net]

2,6-Diphenylpyridine-4-carbaldehyde: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. Among the vast landscape of pyridine-containing scaffolds, 2,6-diphenylpyridine-4-carbaldehyde has emerged as a particularly valuable building block in medicinal chemistry. Its rigid, planar structure, coupled with the reactive aldehyde functionality at the 4-position, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide delves into the synthesis, chemical utility, and biological significance of this compound, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through a multi-step sequence, commencing with the formation of the 2,6-diphenyl-4-methylpyridine precursor. This precursor is then subjected to an oxidation reaction to yield the target carbaldehyde.

Experimental Protocol: Synthesis of 2,6-Diphenyl-4-methylpyridine

A common and effective method for the synthesis of 2,4,6-trisubstituted pyridines is the Kröhnke pyridine synthesis.[1][2] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Materials:

-

Substituted acetophenone (e.g., acetophenone)

-

Substituted benzaldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Sodium hydroxide

-

Polyethylene glycol (PEG-400)

-

Ethanol

-

Ice-cold water

Procedure: [3]

-

A mixture of the substituted acetophenone (2 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (10 mmol) is prepared.

-

Solid sodium hydroxide (2 mmol) is added to the mixture.

-

The mixture is then suspended in polyethylene glycol (PEG-400) (5 mL).

-

The reaction mixture is heated at a suitable temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diphenyl-4-methylpyridine derivative.

Experimental Protocol: Oxidation to this compound

The oxidation of the methyl group at the 4-position of the pyridine ring to a carbaldehyde can be achieved through various methods. One plausible approach is the gas-phase oxidation using a modified vanadium oxide catalyst, as has been demonstrated for the oxidation of 4-methylpyridine to pyridine-4-carbaldehyde.

Materials:

-

2,6-Diphenyl-4-methylpyridine

-

Vanadium oxide catalyst (V₂O₅) modified with SnO₂ and/or TiO₂

-

Air or oxygen

-

Suitable solvent for product trapping

Procedure (Conceptual):

-

A flow-through reactor is packed with the modified vanadium oxide catalyst.

-

The reactor is heated to the optimal reaction temperature (typically in the range of 280-360 °C).

-

A gaseous mixture of 2,6-diphenyl-4-methylpyridine and air (or oxygen) is passed through the catalyst bed.

-

The reaction products are cooled and condensed in a cold trap containing a suitable solvent.

-

The product mixture is then subjected to purification, for example, by column chromatography, to isolate the this compound.

Note: The specific conditions for this oxidation would require optimization for the 2,6-diphenyl substituted substrate.

A general workflow for the synthesis is depicted below:

Utility in Medicinal Chemistry: A Gateway to Diverse Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the introduction of a wide range of functional groups and heterocyclic moieties, primarily through condensation reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Schiff Base Formation

A prominent application of pyridine-4-carbaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines.[4][5][6] These Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7][8]

Biological Activities of 2,6-Diphenylpyridine Derivatives

Derivatives of the 2,6-diphenylpyridine scaffold have shown promise in several therapeutic areas, most notably in oncology. The rigid, planar nature of the core structure is thought to facilitate interactions with biological targets such as DNA and various enzymes.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2,6-disubstituted pyridine derivatives against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. For instance, some novel pyridine derivatives have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways in liver and breast cancer cells.

The table below summarizes the cytotoxic activity of selected 2,6-disubstituted pyridine and related derivatives.

| Compound Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 2,6-Diphenyl-imidazo[4,5-b]pyridine derivative (13) | HCT116, Hela, A549, MCF-7 | 1.45 - 4.25 | [1] |

| 2,6-Diphenyl-imidazo[4,5-b]pyridine derivative (19) | HCT116, Hela, A549, MCF-7 | 1.45 - 4.25 | [1] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549, HCT-116 | 3.22, 2.71 | |

| Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | Various bacteria & fungi | - | [9] |